[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride
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Overview
Description
[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride: is a chemical compound with the molecular formula C11H16ClN3 and a molecular weight of 225.72 g/mol . It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Scientific Research Applications
Organic Chemistry Synthesis : A study by T. Aotsuka et al. (1991) discusses the transformation of benzodiazepines into benzimidazole derivatives. This process involves heating in methanol, showcasing the utility of benzimidazole derivatives in organic synthesis.
Biological Evaluation : The work of G. Mariappan et al. (2011) focuses on the synthesis of benzimidazole derivatives and their evaluation for anti-inflammatory and analgesic responses. This indicates the potential biological applications of these compounds.
Transamination Reactions : Research by Richard Brugidou et al. (1999) explores the use of amines in transamination reactions to produce benzimidazole acrylates. This study highlights the versatility of benzimidazoles in chemical reactions.
Cytotoxic Biological Evaluation : A study by N'ta Christelle Mélissa Ambeu et al. (2017) synthesizes new benzimidazole derivatives and evaluates their cytotoxic activity against human tumoral cell lines. This demonstrates the potential of benzimidazole derivatives in cancer research.
Corrosion Inhibition : The research of Yongming Tang et al. (2013) investigates benzimidazole derivatives as inhibitors for mild steel corrosion in acidic media. This indicates applications in material science and engineering.
Antimicrobial Activity : A paper by Salahuddin et al. (2017) describes the synthesis and antimicrobial evaluation of benzimidazole derivatives, highlighting their potential in microbiology and pharmaceutical research.
Anthelmintic Activity : Research by Pravin S. Tajane et al. (2021) focuses on benzimidazole derivatives for anthelmintic activity, showcasing their utility in parasitology and veterinary medicine.
Mechanism of Action
Target of Action
It’s known that benzimidazole derivatives have a broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer effects . They have been shown to interact with various targets, such as bacterial ribonucleotide reductase .
Biochemical Pathways
Given its potential inhibitory effect on ribonucleotide reductase, it can be inferred that it impacts the dna synthesis pathway in bacteria . This disruption can lead to downstream effects such as halted cell division and bacterial death.
Result of Action
Based on its potential inhibitory effect on ribonucleotide reductase, it can be inferred that it may lead to the inhibition of dna synthesis, preventing bacterial cell division and leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-ethyl-1H-benzimidazole with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
[2-(1-Ethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydrox
Properties
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-2-14-10-6-4-3-5-9(10)13-11(14)7-8-12;/h3-6H,2,7-8,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOPXEWGPNFDAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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